Senna alexandrina medicinal properties and traditional uses
Senna alexandrina medicinal properties and traditional uses
An In-depth Technical Guide to the Medicinal Properties and Traditional Uses of Senna alexandrina
Introduction
Senna alexandrina Mill., a member of the Fabaceae family, is a small perennial shrub native to the subtropical regions of North Africa, the Arabian Peninsula, and India.[1] Historically known by synonyms such as Cassia senna and Cassia angustifolia, this plant has been a cornerstone of traditional medicine for centuries, with its use documented since at least the 9th century A.D.[2] Primarily valued for the potent laxative properties of its leaves and pods, S. alexandrina is recognized and approved as an over-the-counter (OTC) laxative by regulatory bodies, including the U.S. Food and Drug Administration (FDA).[1][3] This guide provides a comprehensive technical overview of its phytochemical composition, mechanisms of action, and the experimental protocols used in its study, tailored for researchers and drug development professionals.
Phytochemical Composition
The therapeutic effects of S. alexandrina are attributed to a diverse array of secondary metabolites. The primary active constituents are dianthrone glycosides, commonly known as sennosides. However, the plant is also a rich source of other bioactive compounds.
2.1 Primary Bioactive Compounds: Anthraquinones The most critical compounds are the anthraquinone derivatives, which constitute 2-5% of the dry weight of the leaves and pods.[2] These include:
-
Sennosides: The main laxative principles are sennosides A and B, which are stereoisomers. Sennosides C and D are also present in smaller quantities.[4][5] These are prodrugs that remain inactive until metabolized in the colon.[6]
-
Free Anthraquinones: Aglycones such as rhein, aloe-emodin, and chrysophanol are also found, typically in concentrations below 0.1%.[1]
2.2 Other Phytochemicals Qualitative screening reveals the presence of numerous other classes of compounds that may contribute to the plant's overall bioactivity.[7][8][9]
| Phytochemical Class | Specific Compounds/Examples | Potential Activity |
| Anthraquinones | Sennosides A, B, C, D; Rhein; Aloe-emodin | Laxative, Antimicrobial[1][10] |
| Flavonoids | Kaempferol, Isorhamnetin | Antioxidant, Anti-inflammatory[10][11] |
| Tannins | Gallic acid, Tannic acid derivatives | Antioxidant, Antimicrobial[9][12] |
| Saponins | Triterpenoid saponins | May possess anti-inflammatory properties[7] |
| Alkaloids | Various uncharacterized alkaloids | Diverse pharmacological activities[8] |
| Naphthalene Glycosides | Tinnevellin glycoside, 6-hydroxymusizin glycoside | Not fully characterized |
| Other Compounds | Mucilage, Resins, Polysaccharides, Phytosterols | Demulcent, other supportive roles[4][13] |
Quantitative Data on Bioactive Constituents
The concentration of active compounds in S. alexandrina can vary based on the plant part, geographical origin, and harvesting time. Standardization of commercial preparations is crucial for ensuring consistent efficacy and safety.
| Plant Part | Analyte | Concentration Range | Method of Analysis | Reference(s) |
| Leaves | Total Anthraquinone Derivatives | 2–5% (dry weight) | General Assay | [2] |
| Leaves | Sennoside B | 5.5–8.0% | Pharmacopoeial Method | [2] |
| Pods | Sennoside B | 2.2–3.4% | Pharmacopoeial Method | [2] |
| Leaves (Ethiopian) | Total Sennosides | 1.08–1.76% | Spectrophotometry | [14] |
| Pods (Ethiopian) | Total Sennosides | 1.43–2.62% | Spectrophotometry | [14] |
| Leaf Extract | Sennoside B | 0.43 ± 0.06 mg/g | LC-MS/MS | [15] |
| Leaf Extract (Methanol) | Total Phenolics | 122.5 mg GAE/g | Folin-Ciocalteu | [16] |
| Leaf Extract (Ethanol 96%) | Total Phenolics | 140.8 mg GAE/g | Folin-Ciocalteu | [16] |
| Leaf Extract (Water) | Total Phenolics | 318.2 mg GAE/g | Folin-Ciocalteu | [12] |
Pharmacological Properties and Mechanisms of Action
4.1 Laxative Effect The primary and most well-documented pharmacological effect of S. alexandrina is its action as a stimulant laxative. The mechanism is a sophisticated process involving metabolic activation within the gastrointestinal tract.
-
Transit and Activation: Sennosides are large glycoside molecules that are not absorbed in the upper gastrointestinal tract. They travel unchanged to the colon.[1][6]
-
Bacterial Metabolism: In the colon, the intestinal microbiota (gut bacteria) hydrolyze the sugar moieties of the sennosides, releasing the aglycones (sennidins). These are further reduced to the active metabolite, rhein anthrone.[1][17][18]
-
Dual Mechanism of Action: Rhein anthrone exerts its laxative effect through two primary mechanisms:[6][19][20]
-
Stimulation of Motility: It directly irritates the colonic mucosa, stimulating the enteric nervous system. This increases the rate and force of peristaltic contractions, accelerating colonic transit.[18][20]
-
Alteration of Fluid and Electrolyte Transport: It inhibits the absorption of water and electrolytes (primarily Na+) from the colon into the bloodstream. Concurrently, it may promote the secretion of water and electrolytes (Cl-) into the colonic lumen. This net increase in luminal fluid softens the stool and increases its volume, further promoting bowel movement.[6][17]
-
4.2 Antimicrobial and Anti-inflammatory Properties Beyond its laxative effects, S. alexandrina extracts have demonstrated other notable biological activities in vitro.
-
Antimicrobial Activity: Ethanol and methanol extracts of the leaves have shown inhibitory activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus.[2][21] The activity against Gram-negative bacteria is generally less pronounced.[2] This effect is often attributed to the presence of phenolic compounds like flavonoids and tannins.[8][9]
-
Anti-inflammatory and Antioxidant Activity: The plant is rich in flavonoids and other phenolic compounds, which are known for their ability to scavenge free radicals.[11][16] Studies have confirmed the antioxidant potential of various extracts, which may underpin traditional uses for inflammatory conditions.[13][22]
Experimental Protocols
This section details generalized protocols for the extraction, analysis, and bioactivity testing of S. alexandrina. These methodologies serve as a foundation for further research and development.
5.1 Protocol 1: Maceration for Total Anthraquinone Extraction This protocol is a standard method for obtaining a crude extract for initial screening.
-
Preparation: Air-dry fresh leaves or pods of S. alexandrina in the shade. Grind the dried material into a coarse powder (approx. 40-60 mesh).
-
Maceration: Weigh 100 g of the powdered plant material and place it in a large conical flask. Add 1000 mL of 70% ethanol (or methanol).
-
Extraction: Stopper the flask and let it stand for 72 hours at room temperature, with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction (Optional): To ensure complete extraction, the remaining plant material (marc) can be re-macerated with a fresh portion of the solvent for another 24 hours and filtered again.
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: Dry the resulting concentrated extract in a desiccator to obtain the crude solid extract. Store at 4°C in an airtight container.
5.2 Protocol 2: Quantitative Determination of Sennosides (Spectrophotometric Method) This method, adapted from pharmacopoeial standards, quantifies total hydroxyanthracene glycosides, calculated as Sennoside B.
-
Sample Preparation: Accurately weigh about 100 mg of powdered senna leaf into a 100 mL flask. Add 75 mL of water and weigh the flask.
-
Extraction: Place the flask in a boiling water bath with a condenser for 15 minutes. Allow to cool and adjust back to the original weight with water. Centrifuge and use the supernatant.
-
Hydrolysis: Pipette 20 mL of the supernatant into a 100 mL separating funnel. Add 0.1 mL of 2M hydrochloric acid. Extract with two 15 mL portions of ether. Discard the ether layers and transfer the aqueous layer to a 100 mL volumetric flask.
-
Oxidation: Add 10 mL of a 10% w/v solution of ferric chloride hexahydrate and heat in a water bath for 20 minutes with the condenser attached. Add 1 mL of hydrochloric acid and continue heating for another 20 minutes, shaking frequently, until the precipitate is dissolved. Cool.
-
Final Extraction: Transfer the solution to a separating funnel, extract with three 25 mL portions of ether. Wash the combined ether extracts with two 15 mL portions of water.
-
Measurement: Transfer the ether solution to a volumetric flask and dilute to 100 mL with ether. Evaporate 10 mL of this solution to dryness. Dissolve the residue in 10 mL of a 0.5% w/v solution of magnesium acetate in methanol.
-
Absorbance Reading: Measure the absorbance at 515 nm using methanol as the blank.
-
Calculation: Calculate the percentage of sennosides using the formula: (A * 1.25) / m, where A is the absorbance and m is the mass of the sample in grams. The specific absorbance (A 1%, 1 cm) of sennoside B is assumed.
5.3 Protocol 3: In Vitro Antimicrobial Assay (Agar Disc Diffusion Method) This protocol assesses the antibacterial activity of the plant extracts.
-
Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of sterile Mueller-Hinton Agar plates.
-
Disc Preparation: Sterilize 6 mm paper discs. Impregnate the discs with a known concentration of the S. alexandrina extract (e.g., 10 mg/mL dissolved in a suitable solvent like DMSO). Allow the solvent to evaporate completely.
-
Plate Application: Place the impregnated discs onto the surface of the inoculated agar plates. Also, place a negative control disc (solvent only) and a positive control disc (e.g., Gentamicin 10 µg).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
Senna alexandrina is a medicinally significant plant whose primary therapeutic application as a laxative is well-supported by robust pharmacological evidence. The mechanism of action, involving colonic bacterial activation of sennoside prodrugs, is a classic example of host-microbiome interaction in phytotherapy. While its laxative properties are well-established, ongoing research into its antimicrobial, anti-inflammatory, and antioxidant activities, driven by its rich content of flavonoids and tannins, presents opportunities for developing new therapeutic agents. Future research should focus on the isolation and structural elucidation of novel minor constituents, comprehensive in vivo studies to validate its other traditional uses, and clinical trials to establish efficacy and safety for indications beyond constipation. For drug development professionals, the plant offers a valuable natural product scaffold for the synthesis of novel gastrointestinal motility modulators.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Senna alexandrina [prota.prota4u.org]
- 3. Senna: As immunity boosting herb against Covid-19 and several other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. What is the mechanism of Sennosides? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpn.org [rjpn.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ABC Herbalgram Website [herbalgram.org]
- 12. longdom.org [longdom.org]
- 13. phcogj.com [phcogj.com]
- 14. iomcworld.com [iomcworld.com]
- 15. researchgate.net [researchgate.net]
- 16. phcogj.com [phcogj.com]
- 17. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is Sennosides used for? [synapse.patsnap.com]
- 19. Senna glycoside - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. jptcp.com [jptcp.com]
